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molecular formula C4F6O4Zn B1590956 zinc;2,2,2-trifluoroacetate CAS No. 21907-47-1

zinc;2,2,2-trifluoroacetate

Cat. No. B1590956
M. Wt: 291.4 g/mol
InChI Key: VCQWRGCXUWPSGY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026799

Procedure details

A solution of diethyl zinc (27.5 mL, 1.1M in toluene) was slowly added to a solution of trifluoroacetic acid (2.77 mL) in dry toluene at -40° C. The reaction temp and the extent of ethane evolution was monitored. After stirring at -40° C. for 30 min, the solution was warmed to room temperature and trifluoroacetic acid (2.77 mL) was slowly added. The mixture was stirred overnight at room temperature, followed by refluxing for 2 h. A foaming suspension with a slight violet tint was formed. All volatiles were evaporated and the solid was dried at 80° C. under high vacuum. Yield: 7.65 g; 13C-NMR (75 MHz, Methanol-d4): 117.93 ppm (q, I=290.3 Hz, CF3), 163.7 ppm (q, I=36.6 Hz, CO).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.77 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Zn:3]CC)C.[F:6][C:7]([F:12])([F:11])[C:8]([OH:10])=[O:9].CC>C1(C)C=CC=CC=1>[F:6][C:7]([F:12])([F:11])[C:8]([O-:10])=[O:9].[Zn+2:3].[F:6][C:7]([F:12])([F:11])[C:8]([O-:10])=[O:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
2.77 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Three
Name
Quantity
2.77 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring at -40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A foaming suspension with a slight violet tint was formed
CUSTOM
Type
CUSTOM
Details
All volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the solid was dried at 80° C. under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C(=O)[O-])(F)F.[Zn+2].FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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